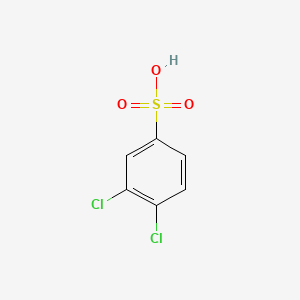

3,4-Dichlorobenzenesulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWQDBABYGRKEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291579 | |

| Record name | 3,4-Dichlorobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-95-7 | |

| Record name | 3,4-Dichlorobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, 3,4-dichloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dichlorobenzenesulfonic acid chemical properties and structure

An In-depth Technical Guide to 3,4-Dichlorobenzenesulfonic Acid: Chemical Properties, Structure, and Applications

Abstract

This compound (3,4-DCBSA) is a strong organic acid and a significant intermediate in synthetic chemistry. Characterized by a benzene ring substituted with two chlorine atoms and a sulfonic acid group, its chemical behavior is dictated by the interplay of these functional groups. This guide provides a comprehensive overview of 3,4-DCBSA, detailing its chemical and physical properties, molecular structure, synthesis, and key applications. Particular emphasis is placed on its utility as a selective precipitating agent in biochemical separations and its role as a precursor in the synthesis of various chemical compounds. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

Aromatic sulfonic acids are a cornerstone of industrial and laboratory organic chemistry, serving as catalysts, detergents, and versatile synthetic intermediates. Among these, this compound (CAS No. 939-95-7) stands out due to the specific electronic and steric properties imparted by its dichlorinated aromatic core.[1] The presence of two electron-withdrawing chlorine atoms at the 3- and 4-positions, combined with the strongly acidic sulfonic acid group, modulates the reactivity of the benzene ring and defines its utility in specialized applications. This document serves as a technical resource for researchers and chemical professionals, consolidating critical data on the synthesis, properties, and handling of this compound.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a sulfonic acid group (-SO₃H) attached to the 1-position of a 3,4-dichlorinated benzene ring.

Structural Representation:

Caption: Molecular structure of this compound.

Physicochemical Data Summary

A summary of the key physical and chemical properties of 3,4-DCBSA is presented in the table below. It is important to note the discrepancy in reported melting points, which is likely attributable to the presence of water. The compound is hygroscopic and can exist in a hydrated form, which exhibits a lower melting point of approximately 70°C.[2] The anhydrous form has a significantly higher melting point.

| Property | Value | Reference(s) |

| CAS Number | 939-95-7 | [1] |

| Molecular Formula | C₆H₄Cl₂O₃S | [1] |

| Molecular Weight | 227.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White crystalline mass | [2] |

| Melting Point | ~70°C (hydrated); 183°C (anhydrous) | [2] |

| Density | 1.668 g/cm³ | N/A |

| pKa (predicted) | -1.17 ± 0.50 | [3] |

| Solubility | Poorly soluble in water. Calcium salt is freely soluble; barium and lead salts are slightly soluble. | [4] |

Synthesis Protocol

This compound is typically synthesized via the electrophilic aromatic substitution of 1,2-dichlorobenzene (o-dichlorobenzene). The directing effects of the two chlorine atoms favor sulfonation at the 4-position.

Workflow for Synthesis:

Caption: General workflow for the synthesis of 3,4-DCBSA.

Detailed Experimental Protocol:

The following protocol is adapted from established laboratory methods.[2]

-

Reaction Setup: In a flask equipped for heating under reflux with an oil bath, combine 1,2-dichlorobenzene (1.0 eq) and concentrated sulfuric acid (d=1.84, ~2.5 eq by volume).

-

Causality: Concentrated sulfuric acid serves as the sulfonating agent. The reaction requires high temperatures to overcome the deactivation of the ring by the chlorine atoms.

-

-

Sulfonation: Heat the mixture in the oil bath to 185 ± 5°C for approximately 24 hours.

-

Causality: Prolonged heating at high temperature is necessary to drive the sulfonation reaction to completion.

-

-

Work-up and Quenching: After cooling the reaction mixture to room temperature, cautiously add a large volume of water (~10 volumes relative to the initial acid) to the flask.

-

Causality: This step quenches the reaction and precipitates the product, which is poorly soluble in the acidic aqueous solution.

-

-

Decolorization: Add activated charcoal to the aqueous solution and heat gently to decolorize the mixture.

-

Causality: Activated charcoal adsorbs colored impurities and byproducts formed during the high-temperature reaction.

-

-

Isolation: Filter the hot solution to remove the charcoal. Concentrate the filtrate to approximately half its volume by heating on a water bath. Cool the concentrated solution in an ice bath to induce crystallization.

-

Causality: Reducing the volume increases the concentration of the product beyond its solubility limit, promoting crystallization upon cooling.

-

-

Purification: Collect the crystalline product by filtration. Wash the residue with a small amount of concentrated hydrochloric acid to remove any remaining sulfuric acid, then dry thoroughly.

-

Self-Validation: The final product should be a white crystalline solid. Purity can be confirmed by melting point analysis and, if available, spectroscopic methods.

-

Chemical Reactivity and Applications

The reactivity of 3,4-DCBSA is dominated by the properties of the sulfonic acid group and the substituted aromatic ring.

Reactivity Profile:

-

Acidity: As a sulfonic acid, it is a strong acid, readily donating its proton in aqueous solutions.

-

Salt Formation: It reacts with bases to form stable sulfonate salts. The differential solubility of these salts (e.g., soluble calcium salt vs. slightly soluble barium salt) can be exploited for purification or recovery.[4]

-

Conversion to Sulfonyl Chloride: The sulfonic acid can be converted to 3,4-dichlorobenzenesulfonyl chloride, a more reactive intermediate, by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This derivative is a key precursor for synthesizing sulfonamides and sulfonate esters.

-

Desulfonation: The sulfonation reaction is reversible. Heating 3,4-DCBSA in the presence of dilute acid can cleave the C-S bond, regenerating 1,2-dichlorobenzene. This reversibility can be used strategically in synthesis to temporarily block a position on an aromatic ring.

Primary Application: Selective Precipitation of Histidine

The most well-documented application of 3,4-DCBSA is in biochemistry for the selective isolation of the amino acid histidine from complex mixtures like protein hydrolysates.[2]

-

Mechanism of Action: The process relies on the formation of a highly insoluble salt, histidine di(3,4-dichlorobenzenesulfonate).

-

Acidification: The protein hydrolysate is strongly acidified (pH 1.0-2.0).

-

Protonation: At this low pH, the imidazole side chain of histidine (pKa ~6.0) becomes fully protonated, carrying a positive charge.

-

Salt Formation: 3,4-DCBSA is added to the solution. The anionic sulfonate group forms an ionic bond with the cationic protonated histidine.

-

Precipitation: Two molecules of 3,4-DCBSA associate with one molecule of doubly-protonated histidine (at the alpha-amino group and the imidazole ring), forming a stable, crystalline disulfonate salt that precipitates from the solution.

-

Trustworthiness: This method is highly specific for histidine because the resulting disulfonate salt is exceptionally insoluble compared to the salts formed with other amino acids. The crystalline nature of the precipitate allows for easy separation and purification.[2]

-

Caption: Workflow for the isolation of histidine using 3,4-DCBSA.

Predicted Spectroscopic Data

While experimental spectra are not widely available in public databases, the key spectroscopic features can be predicted based on the molecular structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (in D₂O)

The spectrum would show three signals in the aromatic region (typically 7.0-8.5 ppm):

-

H-2: A doublet, shifted downfield due to the ortho-sulfonic acid group.

-

H-5: A doublet of doublets, coupled to both H-2 and H-6.

-

H-6: A doublet, coupled to H-5.

Predicted ¹³C NMR Spectrum

Six distinct signals are expected in the aromatic region (typically 120-150 ppm):

-

C-1 (ipso-C): Attached to the -SO₃H group, expected around 140-145 ppm.

-

C-3 & C-4: Attached to chlorine atoms, expected in the 130-135 ppm range.

-

C-2, C-5, C-6: The remaining three carbons, with distinct chemical shifts based on their proximity to the electron-withdrawing substituents.

Predicted Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following absorption bands:

-

O-H Stretch: A very broad and strong band from 2500-3300 cm⁻¹ (characteristic of sulfonic acids).

-

S=O Stretch: Strong absorptions around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Classification: The compound is classified as causing severe skin burns and eye damage (H314) and is harmful if swallowed (H302).[1]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust. Prevent contact with skin and eyes. It is hygroscopic and moisture-sensitive; store in a tightly closed container in a dry, cool place.

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a valuable compound for both biochemical and synthetic applications. Its well-defined synthesis and the specific reactivity conferred by its functional groups make it a reliable tool for researchers. The highly specific and efficient precipitation of histidine demonstrates its utility in bioseparations, a testament to the principles of physical organic chemistry applied to complex biological problems. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

-

PubChemLite. (n.d.). This compound (C6H4Cl2O3S). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Desulfonation reaction. Retrieved from [Link]

-

Journal of the Agricultural Chemical Society of Japan, 25(7-11), 329-333. (1951). 3,4~Dichlorobenzene sulfonic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). Other Aromatic Substitutions. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 6). Sulfonation of Benzene & Desulfonation Reaction Mechanism. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Method for recycling 3,4-dichlorobenzene sulfonic acid wastewater.

Sources

Synthesis of 3,4-Dichlorobenzenesulfonic acid from o-dichlorobenzene

An In-Depth Technical Guide to the Synthesis of 3,4-Dichlorobenzenesulfonic Acid from o-Dichlorobenzene

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical guide for the synthesis of this compound, a significant chemical intermediate, from o-dichlorobenzene. This guide is intended for an audience of researchers, scientists, and professionals in drug development and chemical manufacturing. It moves beyond a simple recitation of steps to explore the underlying chemical principles, process variables, safety imperatives, and purification strategies. The protocols and insights herein are synthesized from established chemical literature and patents to ensure accuracy, reliability, and trustworthiness.

Strategic Overview: The Importance of this compound

This compound is a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Notably, it has been employed as a specific precipitating agent for the isolation and quantitative estimation of histidine, an essential amino acid, from protein hydrolysates.[1] Its synthesis from readily available o-dichlorobenzene (1,2-dichlorobenzene) is a cornerstone process, relying on the principles of electrophilic aromatic substitution. This guide details a robust and validated method for its preparation.

The Chemical Rationale: Mechanism of Sulfonation

The synthesis of this compound from o-dichlorobenzene is a classic example of an electrophilic aromatic substitution reaction.[3][4] The process is governed by several key principles:

-

Generation of the Electrophile : The true electrophile in this reaction is sulfur trioxide (SO₃). When using concentrated or fuming sulfuric acid (oleum), an equilibrium exists which generates SO₃.[4][5][6] This SO₃ molecule is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms, rendering the sulfur atom electron-deficient.[6]

-

Electrophilic Attack : The π-electron system of the o-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Directing Effects of Chlorine : The two chlorine atoms on the benzene ring are deactivating yet ortho, para-directing groups.[3] In o-dichlorobenzene, the positions are influenced as follows:

-

Position 3 is ortho to C2-Cl and meta to C1-Cl.

-

Position 4 is para to C1-Cl and meta to C2-Cl.

-

Position 5 is meta to C1-Cl and para to C2-Cl.

-

Position 6 is meta to C2-Cl and ortho to C1-Cl. The sulfonation occurs predominantly at the 4-position, yielding this compound. This is the thermodynamically favored product, resulting from the combined directing influence of the two chlorine atoms and steric considerations that disfavor substitution at the more hindered positions.

-

-

Re-aromatization : A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product.[3]

-

Reversibility : The sulfonation of aromatic compounds is a reversible process. The forward reaction is favored by using a concentrated sulfonating agent. Conversely, heating the sulfonic acid in the presence of dilute aqueous acid can reverse the reaction, a process known as desulfonation.[4][6]

Reaction Mechanism Diagram

Caption: Mechanism of electrophilic aromatic sulfonation of o-dichlorobenzene.

Validated Experimental Protocol

The following protocol is adapted from established laboratory procedures for the sulfonation of o-dichlorobenzene.[1]

Materials and Equipment

| Category | Item |

| Reagents | o-Dichlorobenzene (C₆H₄Cl₂) |

| Concentrated Sulfuric Acid (H₂SO₄, d=1.84) | |

| Activated Charcoal | |

| Concentrated Hydrochloric Acid (HCl) | |

| Deionized Water | |

| Equipment | Round-bottom flask (500 mL) |

| Air-cooled reflux condenser | |

| Oil bath with temperature controller and magnetic stirrer | |

| Beaker (1 L) | |

| Glass filter funnel (e.g., Büchner funnel) | |

| Filter paper | |

| Vacuum filtration apparatus | |

| Drying oven or desiccator |

Step-by-Step Synthesis Procedure

-

Reaction Setup : In a 500 mL round-bottom flask, combine 65 mL of o-dichlorobenzene and 140 mL of concentrated sulfuric acid (d=1.84).[1]

-

Sulfonation Reaction : Place the flask in an oil bath and attach an air-cooled reflux condenser. Heat the mixture to 185 ± 5°C with stirring for 24 hours.[1]

-

Quenching and Decolorization : After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature. Carefully and slowly add the reaction mixture to 700 mL of water in a large beaker with stirring. Add a small amount of activated charcoal to the aqueous solution to decolorize it.[1]

-

Initial Isolation : Heat the decolorized solution on a water bath to concentrate it to approximately half of its original volume. Cool the concentrated solution and filter it through a glass filter to collect the crude product.[1]

-

Purification : Wash the residue on the filter with concentrated hydrochloric acid to remove any remaining sulfuric acid.[1]

-

Drying : Dry the purified product, a white crystalline mass, thoroughly. The resulting this compound melts at around 70°C and is suitable for most subsequent applications.[1]

Process Parameters Summary

| Parameter | Value / Condition | Rationale |

| Reactant Ratio | ~1:2.5 molar ratio (o-DCB : H₂SO₄) | A significant excess of sulfuric acid acts as both reactant and solvent, driving the reaction forward. |

| Reaction Temperature | 185 ± 5°C | Higher temperatures are required to overcome the deactivating effect of the chlorine atoms and achieve a reasonable reaction rate.[1] |

| Reaction Time | 24 hours | Ensures a high conversion of the starting material.[1] |

| Sulfonating Agent | Concentrated Sulfuric Acid (98%) | A strong and effective sulfonating agent that readily generates the SO₃ electrophile at high temperatures. |

| Work-up | Water quench, charcoal treatment, HCl wash | Quenching stops the reaction and dissolves the product. Charcoal removes colored impurities. HCl wash removes residual H₂SO₄.[1] |

Synthesis Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the final, purified product.

Caption: Experimental workflow for the synthesis of this compound.

Critical Safety & Handling Protocols

Adherence to strict safety protocols is non-negotiable when working with the hazardous materials involved in this synthesis.

-

Reagent Hazards :

-

Concentrated Sulfuric Acid / Oleum : Extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[7] It is a powerful dehydrating agent that reacts violently with water, generating significant heat.[7][8] Inhalation of its mists can cause severe respiratory tract irritation and delayed lung injury.[7]

-

Chlorosulfonic Acid (Alternative Agent) : A highly corrosive liquid that also reacts violently with water, releasing toxic hydrogen chloride and sulfuric acid fumes.[9] Contact causes severe burns, and inhalation is fatal.[9]

-

o-Dichlorobenzene : A combustible liquid that is toxic and an irritant. It exhibits hepatotoxicity, and exposure should be minimized.[10]

-

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Chemical safety goggles and a full-face shield are mandatory.[7]

-

Hand Protection : Use acid-resistant gloves (e.g., butyl rubber, Viton™).[7] Standard nitrile gloves offer insufficient protection.

-

Body Protection : Wear a chemical-resistant apron or coveralls over a lab coat.[11]

-

Ventilation : All operations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[11]

-

-

Emergency Procedures :

-

Spills : Neutralize small spills with a suitable agent like sodium bicarbonate, working from the outside in.[11] Evacuate the area for large spills and contact the emergency response team.

-

Exposure : For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11] For eye contact, use an eyewash station for at least 15 minutes and seek immediate medical attention.[11]

-

Isomer Separation and Product Analysis

While the described reaction conditions strongly favor the formation of the 3,4-isomer, the potential for other isomers exists. The separation of dichlorobenzene isomers and their derivatives can be challenging due to similar physical properties.[12] If high purity is required, techniques such as fractional crystallization or chromatography may be necessary for purification.[13][14] Product identity and purity should be confirmed using standard analytical techniques such as ¹H and ¹³C NMR spectroscopy and melting point analysis.

Conclusion

The synthesis of this compound from o-dichlorobenzene via electrophilic sulfonation is a well-established and reliable process. Success hinges on careful control of reaction parameters, particularly temperature and time, to ensure high conversion and selectivity. The hazardous nature of the reagents necessitates an unwavering commitment to safety through the use of appropriate engineering controls and personal protective equipment. This guide provides the foundational knowledge and practical steps for researchers to safely and effectively perform this important chemical transformation.

References

- DECK, P., GARLICHS, F., & SCHELLING, H. (2011). Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone. U.S.

-

Unknown Author. (n.d.). 3,4~Dichlorobenzene sulfonic acid. Journal Article. [Link]

-

Cerfontain, H., et al. (1971). Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent. ResearchGate. [Link]

- WU, H. (2014). Method for recycling 3,4-dichlorobenzene sulfonic acid wastewater.

- LOUDER, E. (1965). Process for separating dichlorobenzene isomers. U.S.

- FITZPATRICK, J. (1954). Isomerization of dichlorobenzenes. U.S.

- DECK, P., GARLICHS, F., & SCHELLING, H. (2012). Method for producing 4-chlorobenzene sulphonic acid and 4,4'-dichlorodiphenylsulphone.

- Unknown Author. (1984). Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

DecaChem. (2024). Oleum Safety Essentials: Protecting Workers and Ecosystems. [Link]

- Unknown Author. (1996). Sulfonating agent and sulfonation process. U.S.

- LI, J. (2012). Method for recovering o-dichlorobenzene through sulfonation process of bromamine acid produced by solvent method.

-

Veolia North America. (n.d.). Chlorosulfonic Acid Safety Sheet. [Link]

-

Unknown Author. (2015). A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs. RSC Publishing. [Link]

-

Pearson+. (n.d.). There are three different isomers of dichlorobenzene. Study Prep. [Link]

-

The Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism. YouTube. [Link]

-

Unknown Author. (n.d.). Acid/Oleum Safety. [Link]

-

Wu, W., et al. (2023). Separation of dichlorobenzenes isomers on columns. ResearchGate. [Link]

-

Filo. (n.d.). Explain the sulphonation reaction of chlorobenzene. [Link]

- Unknown Author. (n.d.). DICHLORBENZENES I.

-

LibreTexts Chemistry. (2020). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]

-

Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

-

The University of Arizona. (n.d.). The hepatotoxicity of the isomers of dichlorobenzene. UA Campus Repository. [Link]

Sources

- 1. icrwhale.org [icrwhale.org]

- 2. CN105621518A - Method for recycling 3,4-dichlorobenzene sulfonic acid wastewater - Google Patents [patents.google.com]

- 3. Question: Explain the sulphonation reaction of chlorobenzene. What happe.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. sulphuric-acid.com [sulphuric-acid.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 10. The hepatotoxicity of the isomers of dichlorobenzene: Structure-toxicity relationships and interactions with carbon tetrachloride [repository.arizona.edu]

- 11. Oleum Safety Essentials: Protecting Workers and Ecosystems [decachem.com]

- 12. US3170961A - Process for separating dichlorobenzene isomers - Google Patents [patents.google.com]

- 13. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 3,4-Dichlorobenzenesulfonic Acid

Introduction: Understanding the Physicochemical Landscape of 3,4-Dichlorobenzenesulfonic Acid

This compound is an organosulfur compound with significant applications in chemical synthesis, including its use as an intermediate in the production of dyes and pharmaceuticals. Its molecular structure, characterized by a benzene ring substituted with two chlorine atoms and a sulfonic acid group, dictates its physicochemical properties, most notably its solubility. This guide provides an in-depth exploration of the solubility characteristics of this compound, offering a theoretical framework, practical guidance on solubility determination, and an analysis of how its solubility is influenced by various solvent properties.

The presence of the highly polar sulfonic acid group (-SO₃H) suggests a propensity for interaction with polar solvents, particularly water, through hydrogen bonding. Conversely, the dichlorinated benzene ring introduces a significant nonpolar character, which enhances its affinity for less polar organic solvents. This dual nature makes a comprehensive understanding of its solubility across a spectrum of solvents crucial for its effective use in research and development.

Theoretical Framework: Deconstructing the Molecular Interactions Governing Solubility

The solubility of this compound is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The fundamental principle of "like dissolves like" provides a foundational understanding.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can engage in hydrogen bonding. The sulfonic acid group of this compound can act as both a hydrogen bond donor and acceptor, facilitating its dissolution. However, the presence of the two chlorine atoms on the benzene ring increases the molecule's hydrophobicity compared to unsubstituted benzenesulfonic acid, leading to what is described as poor solubility in water. Benzenesulfonic acid itself is soluble in water and ethanol. The increased nonpolar surface area from the chlorine atoms disrupts the hydrogen-bonding network of water, making the overall dissolution less favorable.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents possess dipole moments but lack acidic protons. They can interact with the polar sulfonic acid group through dipole-dipole interactions. The nonpolar region of this compound can interact favorably with the organic part of these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, van der Waals forces are the predominant intermolecular interactions. The dichlorinated benzene ring will interact favorably with these solvents. However, the highly polar sulfonic acid group will have very weak interactions, leading to low solubility. For comparison, benzenesulfonic acid is only slightly soluble in benzene and insoluble in diethyl ether.

The Critical Influence of pH on Aqueous Solubility

This compound is a strong acid. In aqueous solutions, it will dissociate to form the 3,4-dichlorobenzenesulfonate anion and a proton (H⁺). The solubility of the acid is therefore highly dependent on the pH of the medium.

At low pH, the equilibrium will favor the undissociated form, which is less polar and thus less soluble in water. As the pH increases, the acid is neutralized to form its conjugate base, the 3,4-dichlorobenzenesulfonate salt. These salts, being ionic, are generally much more soluble in water. For instance, while the acid itself is poorly soluble in water, its calcium salt is reportedly freely soluble, and its barium and lead salts are slightly soluble.

This pH-dependent solubility is a critical consideration in applications such as drug formulation and purification, where controlling the pH can be used to precipitate or dissolve the compound.

Solubility Profile of this compound: A Qualitative Overview

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Water | Poor | Hydrogen Bonding, Dipole-Dipole |

| Ethanol, Methanol | Moderately Soluble | Hydrogen Bonding, Dipole-Dipole, London Dispersion | |

| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble | Dipole-Dipole, London Dispersion |

| Nonpolar Aromatic | Toluene, Benzene | Slightly Soluble | London Dispersion |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | London Dispersion |

This table is based on theoretical principles and data from analogous compounds. Experimental verification is essential.

Experimental Determination of Solubility: A Self-Validating Protocol

For researchers and drug development professionals, obtaining accurate and reliable solubility data is paramount. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. The following protocol is designed to be a self-validating system, ensuring the integrity of the generated data.

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Method.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a clear glass vial. The excess is crucial to ensure that the solution reaches saturation.

-

Pipette a precise volume of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the suspension for a predetermined period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.

-

To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Consistent concentration values indicate that equilibrium has been achieved.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 1-2 hours) to allow the excess solid to sediment.

-

Alternatively, for faster separation, the suspension can be centrifuged at a controlled temperature.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Adsorption of the compound to the filter should be assessed and minimized.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for chromatographic analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for this purpose.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Factors Influencing Solubility: A Deeper Dive

Temperature

The dissolution of a solid in a liquid can be either an endothermic or exothermic process. For most solids, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature. However, this is not a universal rule and must be determined experimentally. The van't Hoff equation can be used to describe the relationship between solubility and temperature and to determine the thermodynamics of dissolution.

Molecular Interactions and Solvent Polarity

The interplay of intermolecular forces is central to understanding the solubility of this compound. The following diagram illustrates the key interactions.

Caption: Solute-Solvent Interactions.

Conclusion: A Practical Framework for Solubility Characterization

This technical guide has provided a comprehensive overview of the solubility characteristics of this compound. While quantitative solubility data remains sparse in public literature, a robust understanding of its physicochemical properties allows for a predictive assessment of its behavior in various solvent systems. The strong acidic nature of the sulfonic acid group, coupled with the hydrophobic character of the dichlorinated aromatic ring, results in a nuanced solubility profile that is highly dependent on solvent polarity and pH.

For researchers and professionals in drug development, the provided experimental protocol for the shake-flask method offers a reliable and self-validating approach to determine the precise solubility of this compound in any solvent of interest. By combining theoretical understanding with rigorous experimental practice, the challenges associated with the solubility of this important chemical intermediate can be effectively addressed.

References

-

LookChem. (n.d.). Cas 98-11-3,Benzenesulfonic acid. Retrieved from [Link]

-

ChemBK. (n.d.). BENZENE SULFONIC ACID TECHNICAL GRADE. Retrieved from [Link]

-

Wikipedia. (2023). Benzenesulfonic acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

-

American Chemical Society. (2023). Benzenesulfonic acid. Retrieved from [Link]

-

Slate. (2025). What is Benzenesulfonic Acid? Cosmetic usage, alternatives, and regulatory insights. Retrieved from [Link]

- ChemBK. (n.d.). benzenesulfonic acid.

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 3,4-Dichlorobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorobenzenesulfonic acid is a significant chemical intermediate, the thermal stability of which is a critical parameter for its safe handling, storage, and application in various synthetic processes, including pharmaceutical development. This in-depth technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of this compound. In the absence of extensive direct experimental data for this specific compound, this guide synthesizes information from closely related analogs, established principles of thermal analysis, and the known chemistry of aromatic sulfonic acids and chlorinated hydrocarbons to present a robust predictive overview. This document outlines the principal decomposition mechanisms, recommended analytical methodologies for thermal characterization, and expected thermal behavior, thereby providing a foundational resource for professionals working with this compound.

Introduction: The Significance of Thermal Stability

This compound (3,4-DCBSA) is a hygroscopic, crystalline solid that serves as a versatile reagent and intermediate in organic synthesis.[1] Its applications can range from its use as a precipitating agent in biochemical separations to a precursor in the synthesis of dyes and pharmaceuticals.[1] In the context of drug development, benzenesulfonic acids and their derivatives are often employed to form stable salts of active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability.

The manufacturing and downstream applications of 3,4-DCBSA often involve processes at elevated temperatures. Therefore, a thorough understanding of its thermal stability, decomposition onset temperature, and the nature of its decomposition products is paramount for process safety, optimization, and regulatory compliance. Uncontrolled thermal decomposition can lead to pressure buildup in reactors, the release of corrosive and toxic gases, and the formation of unwanted, potentially hazardous byproducts.

This guide provides a detailed exploration of the thermal properties of 3,4-DCBSA, grounded in the established chemistry of aromatic sulfonic acids and the influence of chloro-substituents on the benzene ring.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of 3,4-DCBSA is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂O₃S | PubChem |

| Molecular Weight | 227.06 g/mol | PubChem |

| Appearance | White crystalline mass (often hydrated) | [1] |

| Melting Point | ~70°C (hydrated form) | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Note: The anhydrous form may exhibit a different melting point.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is predicted to proceed through several key pathways, primarily dictated by the lability of the C-S bond and the presence of chlorine atoms on the aromatic ring.

Primary Decomposition: Desulfonation

The principal thermal decomposition route for aromatic sulfonic acids is desulfonation, which is the reverse of their synthesis.[2] This reaction is favored at elevated temperatures and can be catalyzed by the presence of water or mineral acids.

Mechanism: The decomposition is initiated by the protonation of the aromatic ring, followed by the elimination of sulfur trioxide (SO₃).

-

Reaction: C₆H₃Cl₂SO₃H → C₆H₄Cl₂ + SO₃

The primary products of this initial decomposition step are 1,2-dichlorobenzene and sulfur trioxide . Sulfur trioxide is a highly reactive and corrosive gas that will readily react with any available water to form sulfuric acid.

Caption: Primary thermal decomposition pathway of this compound.

Secondary Decomposition at Higher Temperatures

At temperatures exceeding the initial desulfonation, the resulting 1,2-dichlorobenzene can undergo further decomposition. The thermal decomposition of dichlorobenzenes is known to be a unimolecular process that primarily yields hydrogen chloride (HCl) and a carbonaceous residue.[3]

-

Reaction: C₆H₄Cl₂ → HCl + H₂ + Carbonaceous residue

The presence of two chlorine atoms on the benzene ring is expected to influence its thermal stability compared to unsubstituted benzene.

Influence of Atmosphere

-

Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the decomposition is expected to primarily follow the desulfonation and subsequent dehydrochlorination pathways described above.

-

Oxidative Atmosphere (e.g., Air): In the presence of oxygen, the decomposition will be more complex and exothermic. In addition to the products formed under inert conditions, the oxidation of the organic components will lead to the formation of carbon monoxide (CO), carbon dioxide (CO₂), and water. The sulfur-containing fragments will be oxidized to sulfur dioxide (SO₂) and potentially further to sulfur trioxide (SO₃).

Analytical Methodologies for Thermal Stability Assessment

A comprehensive thermal stability assessment of this compound necessitates the use of specialized analytical techniques.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol: TGA of this compound

-

Instrument Preparation: Ensure the TGA is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

Sources

An In-Depth Technical Guide to the Safe Handling and Disposal of 3,4-Dichlorobenzenesulfonic Acid

For the diligent researcher, scientist, and drug development professional, the mastery of chemical safety protocols is not merely a procedural formality but a cornerstone of scientific integrity and innovation. This guide provides a comprehensive overview of the safety, handling, and disposal of 3,4-Dichlorobenzenesulfonic acid, a compound that, while valuable in specific synthetic applications, demands rigorous adherence to safety protocols due to its hazardous nature. This document is structured to provide not just procedural steps but the rationale behind them, ensuring a deep-seated understanding of the risks and mitigation strategies.

Chemical and Physical Properties: Understanding the Hazard Profile

This compound is a strong organic acid.[1][2] Its reactivity and hazardous properties are intrinsically linked to its physical and chemical characteristics. A foundational understanding of these properties is critical for anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂O₃S | [3] |

| Molecular Weight | 227.06 g/mol | [3] |

| Appearance | White, crystalline mass | [1] |

| Melting Point | Approximately 70°C (may contain water) | [1] |

| Solubility | Poorly soluble in water. | [2] |

| Hygroscopicity | Hygroscopic; should be stored in a desiccator. | [1] |

This table summarizes key physical and chemical properties of this compound.

The presence of the sulfonic acid group renders the molecule highly acidic, while the dichlorinated benzene ring contributes to its potential environmental persistence and toxicological profile. Its hygroscopic nature necessitates careful storage to prevent absorption of atmospheric moisture, which could alter its properties and reactivity.[1]

Hazard Identification and GHS Classification: A Clear Warning

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating the hazards of chemical products. For this compound, the GHS classification underscores its significant corrosive properties.

According to aggregated GHS information, this compound is classified as follows:

The primary hazard associated with this compound is its ability to cause severe skin burns and serious eye damage upon contact.[3][4] The "Danger" signal word and the corrosive pictogram are critical alerts to its hazardous nature.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling for corrosive chemicals like this compound is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard. For this compound, the following are essential:

-

Chemical Fume Hood: All handling of this compound, especially when heating or creating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or dust.[4]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4]

-

Eyewash Stations and Safety Showers: Immediate access to an eyewash station and safety shower is non-negotiable in any area where this chemical is handled.[4][5]

Personal Protective Equipment (PPE): Essential Individual Protection

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield.[6][7] | Provides protection against splashes and contact with vapors that can cause severe eye damage.[4] |

| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to severe burns.[4][7] |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, chemical-resistant aprons and sleeves are recommended. | Protects the skin from accidental contact.[4][7] |

| Respiratory Protection | Generally not required when handled in a fume hood. If there is a risk of inhalation and a fume hood is not available, a NIOSH-approved respirator with acid gas cartridges is necessary. | Prevents irritation of the respiratory tract.[4] |

This table outlines the necessary Personal Protective Equipment for handling this compound.

Safe Handling and Storage: Procedural Discipline

Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the integrity of the chemical.

Handling

-

Avoid Contact: Utmost care must be taken to avoid contact with skin, eyes, and clothing.[8]

-

Hygroscopic Nature: Due to its hygroscopic nature, the container should be kept tightly closed when not in use and stored in a desiccator.[1][8]

-

Grounding: When transferring the solid, take measures to prevent the buildup of electrostatic charge.[6]

-

Work Practice: Do not eat, drink, or smoke in areas where this chemical is handled.[5][9] Wash hands thoroughly after handling.[4][5]

Storage

-

Container: Store in a tightly closed, properly labeled container.[4][6][8]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][8] A dedicated corrosives cabinet is recommended.

-

Incompatible Materials: Keep away from oxidizing agents and bases.[4]

Accidental Release and Spill Cleanup: A Protocol for Emergency Response

In the event of a spill, a calm and methodical response is crucial to mitigate the hazard effectively. The scale of the spill dictates the appropriate response.

Minor Spill (Contained within a fume hood)

-

Alert Personnel: Inform others in the immediate vicinity.

-

Don PPE: Wear the appropriate PPE as outlined in Section 3.2.

-

Neutralize: Cautiously neutralize the spilled acid with a suitable agent such as sodium bicarbonate or a commercial acid neutralizer.[10]

-

Absorb: Absorb the neutralized mixture with an inert material like vermiculite or sand.[4]

-

Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]

-

Decontaminate: Clean the spill area with soap and water.[11]

Major Spill (Outside of a fume hood or a large volume)

-

Evacuate: Immediately evacuate the area.

-

Alert: Activate the nearest fire alarm and notify emergency personnel.

-

Isolate: If it is safe to do so, close the doors to the affected area to contain the vapors.

-

Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are trained and equipped to do so.

A flowchart illustrating the decision-making process for responding to a chemical spill.

First Aid Measures: Immediate Actions for Exposure

Immediate and appropriate first aid is critical in minimizing injury from exposure to this compound.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[12]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[12] Seek immediate medical attention.[12]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[12] If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Guidelines: Environmental Responsibility

Proper disposal of this compound and its contaminated waste is a legal and ethical responsibility.

-

Waste Characterization: All waste containing this chemical must be treated as hazardous waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Neutralization: For small residual amounts, neutralization with a suitable base (e.g., sodium bicarbonate) can be performed by trained personnel in a fume hood. However, for bulk quantities, this is not recommended due to the potential for a vigorous reaction.

-

Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company.[9][12] Do not dispose of this chemical down the drain or in the regular trash.[6][9]

-

Recycling: For industrial applications, methods for recycling 3,4-dichlorobenzene sulfonic acid from wastewater exist, which involve extraction and crystallization processes.[13]

The lifecycle of this compound waste from generation to final disposal.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a deeply ingrained culture of safety. This guide provides the technical framework for its handling and disposal, but it is the consistent and diligent application of these principles by every individual in the laboratory that ensures a safe working environment. By understanding the "why" behind each safety protocol, scientists can move beyond rote compliance to a state of proactive risk mitigation, thereby protecting themselves, their colleagues, and the integrity of their scientific pursuits.

References

- Biosynth. (2020, September 14).

- 3,4~Dichlorobenzene sulfonic acid. (n.d.).

- Pfaltz & Bauer.

- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 3,4-DICHLOROBENZENESULFONYL CHLORIDE.

- Sigma-Aldrich. (2024, September 7).

- DODECYLBENZENE SULFONIC ACID HAZARD SUMMARY. (n.d.).

- Spectrum Chemical. (2018, August 29).

- Dodecylbenzene sulphonic acid (DDBSA)

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Google Patents. (n.d.).

- Nevada Division of Environmental Protection. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS.

- Safety & Risk Services. (n.d.). Acidic/Basic Spill Clean Up.

- ChemicalBook. (2023, May 4). This compound | 939-95-7.

- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.

- The NIH. (n.d.). The NIH Drain Discharge Guide.

- Agency for Toxic Substances and Disease Registry. (n.d.).

- Tennessee State University. (n.d.). Spill Response Procedures.

- CHEMICAL SPILL PROCEDURES. (n.d.).

- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.).

- Thermo Fisher Scientific. (2012, January 31).

- Nipissing University. (2019, June 12).

- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.

- Guidechem. (n.d.). This compound 939-95-7.

- Google Patents. (n.d.). US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.

Sources

- 1. icrwhale.org [icrwhale.org]

- 2. This compound | 939-95-7 [chemicalbook.com]

- 3. This compound | C6H4Cl2O3S | CID 253535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. trc-corp.com [trc-corp.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. nj.gov [nj.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tnstate.edu [tnstate.edu]

- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 12. biosynth.com [biosynth.com]

- 13. CN105621518A - Method for recycling 3,4-dichlorobenzene sulfonic acid wastewater - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,4-Dichlorobenzenesulfonic Acid (CAS 939-95-7)

Introduction: A Profile of a Halogenated Aryl Sulfonic Acid

3,4-Dichlorobenzenesulfonic acid (CAS 939-95-7) is a disubstituted aromatic sulfonic acid. The presence of two chlorine atoms on the benzene ring, combined with the strongly acidic sulfonic acid group, imparts distinct physical and chemical properties that are critical for its application and handling. Unlike simple aryl sulfonic acids, its characteristics are significantly influenced by the electron-withdrawing nature and steric effects of the chlorine substituents. This guide provides a comprehensive overview of its known physicochemical data, safety protocols, and synthetic context, synthesized from authoritative sources to support laboratory and development activities. The causality behind its properties—for instance, how the dichlorination impacts its solubility and acidity—is a key focus, providing deeper insight beyond simple data tabulation.

Section 1: Core Identification and Chemical Structure

Correctly identifying a chemical substance is the foundational step for any research or development activity. The following identifiers and structural representations define the unique identity of CAS 939-95-7.

-

Molecular Weight: 227.06 g/mol (also cited as 227.07 g/mol and 227.055 g/mol )[1][2][][5][6][7]

-

Synonyms: 3,4-Dichlorobenzene sulfonic acid, Benzenesulfonic acid, 3,4-dichloro-[1][5][6]

Structural Identifiers:

-

SMILES: C1=CC(=C(C=C1S(=O)(=O)O)Cl)Cl[]

-

InChI: InChI=1S/C6H4Cl2O3S/c7-5-2-1-4(3-6(5)8)12(9,10,11)/h1-3H,(H,9,10,11)[][5]

-

InChIKey: WIWQDBABYGRKEW-UHFFFAOYSA-N[][5]

Section 2: Key Physicochemical Properties

The following table summarizes the essential quantitative data for this compound, providing a rapid reference for experimental planning.

| Property | Value | Source(s) |

| Melting Point | 183 °C | [1][][4][6] |

| Density | 1.668 g/cm³ | [1][][6] |

| Boiling Point | Not determined/Not applicable at 760 mmHg | [1][4] |

| pKa (Predicted) | -1.17 ± 0.50 | [2][6] |

| LogP (Predicted) | 3.32090 | [1] |

Section 3: Detailed Physical and Chemical Characteristics

Physical State and Solubility Profile

While not explicitly stated, its high melting point of 183°C indicates that this compound is a solid at standard temperature and pressure.

A notable characteristic is its poor solubility in water [6][7]. This is somewhat counterintuitive for a small sulfonic acid, which is typically highly water-soluble. This reduced solubility can be attributed to the hydrophobic nature of the dichlorinated benzene ring, which dominates over the hydrophilic sulfonic acid group. This property is critical for purification and reaction workup procedures, where solvent choice is paramount.

Interestingly, the solubility profile changes dramatically with salt formation. The calcium salt is freely soluble , while the barium and lead salts are only slightly soluble [6][7]. This differential solubility can be exploited for separation and purification processes.

Acidity and Chemical Reactivity

With a predicted pKa of approximately -1.17, this compound is classified as a strong acid [2][6]. Its acidity is comparable to that of mineral acids. This strong acidic nature is the primary driver of its chemical reactivity and its main hazard.

-

Reactivity: As a strong acid, it will readily react with bases in neutralization reactions. It is a stable compound under normal conditions but will exhibit the typical reactions of an aromatic sulfonic acid. The electron-withdrawing chlorine atoms deactivate the aromatic ring towards further electrophilic substitution.

Section 4: Safety and Hazard Assessment

Due to its strong acidic nature, this compound is a corrosive material requiring stringent safety protocols.

-

GHS Hazard Classification: H314 - Causes severe skin burns and eye damage[1][5][6]. This corresponds to Skin Corrosion, Category 1B [5].

-

GHS Pictogram:

-

GHS05 (Corrosion)[6]

-

-

Precautionary Statements (selected):

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray[5][6].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[5][6].

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[5][6].

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].

-

Hazard Assessment and Handling Workflow

The following workflow provides a logical sequence for the safe assessment and handling of corrosive solids like this compound.

Caption: Workflow for handling corrosive solids.

Section 5: Methodologies and Protocols

Manufacturing Process: Sulfonation of o-Dichlorobenzene

This compound is manufactured by the sulfonation of 1,2-dichlorobenzene (o-dichlorobenzene)[6][7]. This is a classic electrophilic aromatic substitution reaction.

Objective: To introduce a sulfonic acid group (-SO₃H) onto the o-dichlorobenzene ring.

Reagents:

-

1,2-Dichlorobenzene (Substrate)

-

Oleum (Fuming Sulfuric Acid, H₂SO₄·xSO₃) (Sulfonating Agent)

Step-by-Step Methodology (Conceptual):

-

Reactor Setup: A reaction vessel resistant to strong acids is charged with 1,2-dichlorobenzene.

-

Reagent Addition: Oleum is added slowly and cautiously to the reactor. The reaction is highly exothermic, and temperature control is critical to prevent unwanted side reactions and ensure safety.

-

Reaction: The mixture is stirred at a controlled temperature. The electrophile (SO₃) attacks the aromatic ring. The directing effects of the two chlorine atoms (ortho-, para-directing) lead to substitution primarily at the 4-position, which is para to one chlorine and ortho to the other, resulting in the 3,4-dichloro product.

-

Quenching: After the reaction is complete, the mixture is carefully quenched, often by adding it to ice or cold water. This step hydrolyzes any remaining SO₃ and dilutes the sulfuric acid.

-

Isolation: The product, being poorly soluble in the acidic aqueous medium, may precipitate upon quenching and can be isolated by filtration.

-

Purification: The crude solid is then washed and can be further purified by recrystallization from an appropriate solvent system.

Protocol: Qualitative Solubility Assessment

This self-validating protocol determines the solubility of a compound in various solvents, which is crucial for designing reaction, extraction, and purification procedures.

Objective: To determine the solubility of this compound in water, a polar organic solvent (e.g., methanol), and a nonpolar organic solvent (e.g., hexane).

Materials:

-

This compound

-

Test tubes and rack

-

Deionized water

-

Methanol

-

Hexane

-

Spatula

-

Vortex mixer

Step-by-Step Methodology:

-

Sample Preparation: Place approximately 10-20 mg of this compound into each of three separate, labeled test tubes.

-

Solvent Addition: Add 1 mL of deionized water to the first tube, 1 mL of methanol to the second, and 1 mL of hexane to the third.

-

Agitation: Vigorously agitate each tube using a vortex mixer for 1-2 minutes. Ensure thorough mixing to facilitate dissolution.

-

Observation: Allow any undissolved solid to settle. Observe the contents of each tube against a contrasting background.

-

Classification:

-

Soluble: No solid particles are visible. The solution is clear.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unaffected, with no significant dissolution.

-

-

Record Results: Document the observations for each solvent. Based on available data, the expected result for water is "Insoluble" or "Partially Soluble" (corresponding to "poorly soluble")[6][7].

References

-

This compound 939-95-7 United States. (n.d.). LookChem. [Link]

-

Benzenesulfonic Acids and Their Derivatives: 1. General Aspects | PDF - Scribd. (n.d.). Scribd. [Link]

-

This compound | C6H4Cl2O3S | CID 253535 - PubChem. (n.d.). PubChem, National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to the Historical Applications of 3,4-Dichlorobenzenesulfonic Acid in Amino Acid Chemistry

Introduction

In the annals of amino acid chemistry, the quest for effective separation and isolation techniques has been a driving force for innovation. Before the widespread adoption of chromatographic methods, precipitation was a cornerstone of amino acid purification. This guide delves into the historical application of 3,4-Dichlorobenzenesulfonic acid , a reagent that carved a specific and significant niche for itself in the isolation of a particular amino acid: histidine. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, methodologies, and historical context of this classic technique.

The Pre-Chromatographic Era: A Challenge of Separation

The early 20th century saw a burgeoning interest in the composition of proteins, the fundamental building blocks of life. However, elucidating the precise amino acid makeup of a protein hydrolysate was a formidable challenge. Early methods for separating amino acids were often laborious and imprecise, relying on techniques such as fractional distillation of amino acid esters or selective precipitation using heavy metal salts like silver and mercury.[1][2] These metal salt-based methods were not only complex and often yielded inconsistent results but also involved the use of hazardous materials like hydrogen sulfide and large quantities of mercuric chloride.[1] It was within this scientific landscape that the search for more specific and user-friendly precipitating agents became a priority.

The Emergence of Aromatic Sulfonic Acids: A New Approach to Amino Acid Isolation

Between 1938 and 1940, researchers Stein and Bergmann undertook a systematic investigation to identify aromatic sulfonic acids that could form insoluble salts with amino acids.[1] Their work identified a promising candidate in This compound (3,4-D), which demonstrated a remarkable specificity for precipitating histidine.[1] This discovery was a significant step forward, offering a more straightforward and less hazardous alternative to the prevailing methods. In 1941, H. B. Vickery further solidified the utility of this reagent by successfully employing it to isolate histidine from the hydrolysate of horse red blood cells and subsequently, in 1942, adapted the method for quantitative estimation.[1]

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₄Cl₂O₃S |

| Molecular Weight | 227.06 g/mol |

| Appearance | White crystalline mass |

| Melting Point | Approximately 70°C (with a small amount of water) |

Source: PubChem CID 253535, Journal of the Chemical Society of Japan (1952)[1]

The Core Application: Selective Precipitation of Histidine

The primary historical application of this compound was the selective isolation and purification of histidine from complex mixtures of amino acids, typically derived from protein hydrolysates.

The Principle of Selective Precipitation

The specificity of this compound for histidine stems from the unique properties of the histidine side chain and the conditions under which the precipitation is carried out. Histidine, with its imidazole side chain, is a basic amino acid. In an acidic solution (pH 1.0-2.0), the imidazole ring is protonated, carrying a positive charge.[1] This allows for the formation of a stable, insoluble salt with the anionic 3,4-Dichlorobenzenesulfonate.

The key to the selectivity lies in the formation of a disulfonate salt with histidine.[1] This salt is notably less soluble than the corresponding salts formed with other amino acids under the same acidic conditions. While other amino acids can form monosulfonate salts with 3,4-D, these generally remain in solution or precipitate at much higher concentrations.[1] For instance, leucine can form a monosulfonate which may precipitate from the mother liquor after the histidine disulfonate has been collected.[1]

The resulting histidine disulfonate crystals possess distinct physical properties that facilitate their isolation and purification. They are crystalline, making them easy to handle, and have a significantly higher decomposition point (275-280°C) compared to the 3,4-D salts of other amino acids, which typically melt around 200°C.[1]

Diagram: The Chemical Basis of Histidine Precipitation

Caption: Formation of insoluble histidine disulfonate.

Experimental Protocol: Isolation of Histidine from a Protein Hydrolysate

The following is a generalized, step-by-step methodology for the isolation of histidine using this compound, based on historical accounts.

Step 1: Protein Hydrolysis

-

Procedure: The protein source (e.g., blood powder) is hydrolyzed by heating with a strong acid, such as concentrated hydrochloric acid, for an extended period (e.g., 20-24 hours).[1]

-

Rationale: This step breaks the peptide bonds, releasing the constituent amino acids into the solution.

Step 2: Initial Purification and pH Adjustment

-

Procedure: The hydrolysate is filtered to remove any insoluble material. The filtrate is then concentrated under reduced pressure. The pH of the resulting solution should be acidic, typically between 1.0 and 2.0.[1]

-

Rationale: Concentration reduces the volume for easier handling. The acidic pH is crucial for the protonation of the histidine's imidazole ring, a prerequisite for the precipitation.

Step 3: Precipitation with this compound

-

Procedure: A calculated amount of this compound is dissolved in the acidic hydrolysate. The solution is then seeded with a few crystals of histidine disulfonate and left to stand in a cold environment (e.g., an ice-chamber) for several days.[1]

-

Rationale: The low temperature reduces the solubility of the histidine disulfonate salt, promoting its crystallization and precipitation. Seeding provides nucleation sites for crystal growth, facilitating a more complete precipitation.

Step 4: Isolation and Purification of Histidine Disulfonate

-

Procedure: The precipitated crystalline mass of histidine disulfonate is collected by filtration. The crystals can be further purified by recrystallization from water, often with the use of activated charcoal for decolorization.[1]

-

Rationale: Filtration separates the solid histidine salt from the mother liquor containing other amino acids and impurities. Recrystallization is a standard technique to improve the purity of a crystalline solid.

Step 5: Recovery of Free Histidine

-

Procedure: The purified histidine disulfonate is dissolved in hot water. A saturated solution of barium hydroxide is added to adjust the pH to 7.2. The precipitated barium salt of this compound is removed by filtration. The pH of the filtrate is then raised to 8.5 with further barium hydroxide to precipitate any remaining sulfonic acid.[1]

-

Rationale: Barium hydroxide is used to precipitate the 3,4-Dichlorobenzenesulfonate as an insoluble barium salt, leaving the free histidine in the solution. The two-step pH adjustment ensures the complete removal of the sulfonic acid.

Diagram: Workflow for Histidine Isolation

Sources

In-Depth Technical Guide: Mechanism of Interaction Between 3,4-Dichlorobenzenesulfonic Acid and Histidine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nuanced interplay between small molecules and amino acid residues is a cornerstone of rational drug design and molecular biology. This technical guide provides an in-depth exploration of the interaction between 3,4-dichlorobenzenesulfonic acid and histidine. We will dissect the fundamental non-covalent forces governing this interaction, detail robust experimental methodologies for its characterization, and discuss the profound implications for therapeutic development. This document is intended to serve as a comprehensive resource for scientists seeking to understand and manipulate such interactions in their research.

Foundational Concepts: Understanding the Interacting Partners

A thorough grasp of the physicochemical properties of both this compound and histidine is essential to predict and interpret their interaction.

This compound: A Multifunctional Probe

This compound is an aromatic organic compound characterized by a benzene ring substituted with two chlorine atoms and a sulfonic acid group. Its key features include:

-

A Highly Acidic Moiety: The sulfonic acid group is a strong acid, meaning it is deprotonated and carries a negative charge at physiological pH.

-

A Hydrophobic Core: The dichlorinated benzene ring provides a nonpolar surface, capable of engaging in hydrophobic interactions.

-

Defined Geometry: The positions of the chlorine atoms and the sulfonate group create a specific steric and electronic profile.

Histidine: A Versatile Amino Acid in Protein Function

Histidine is an essential amino acid notable for its imidazole side chain.[1] This side chain endows histidine with unique properties critical to protein structure and function:

-

Tunable Ionization: The pKa of the imidazole side chain is approximately 6.0.[1] Consequently, minor shifts in the local pH can alter its protonation state, allowing it to act as both a proton donor and acceptor in enzymatic reactions. Below a pH of 6, the imidazole ring is predominantly protonated, carrying a positive charge.[1]

-

Aromatic Character: The imidazole ring is an aromatic system, enabling it to participate in π-π stacking interactions with other aromatic residues.[2]

-

Hydrogen Bonding Capability: The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, contributing to the specificity of molecular interactions.

The Core Interaction Mechanism: A Symphony of Non-Covalent Forces

The binding of this compound to histidine is not driven by a single force but rather by a combination of non-covalent interactions. The relative importance of each is highly dependent on the environmental context, particularly pH.

Electrostatic Interactions: The Primary Driver

At a pH below 6.0, the histidine side chain is protonated and positively charged, while the sulfonic acid group is deprotonated and negatively charged. This charge complementarity results in a strong electrostatic attraction, forming a salt bridge.[3] This is often the dominant force initiating the interaction.

Hydrogen Bonding: Conferring Specificity

The oxygen atoms of the sulfonate group are potent hydrogen bond acceptors. They can form hydrogen bonds with the N-H groups of the protonated imidazole ring, adding a layer of specificity to the interaction.

π-π Stacking: A Contribution from Aromaticity

The aromatic nature of both the dichlorobenzene ring and the imidazole ring allows for favorable π-π stacking interactions.[2] While generally weaker than electrostatic interactions, these stacking forces can significantly contribute to the overall binding affinity and orientation of the complex. The strength of these interactions can be enhanced by the protonation of the histidine ring.[4]

The Critical Role of pH

The pH of the microenvironment is a key modulator of this interaction. As the pH rises above 6.0, the histidine side chain becomes deprotonated and neutral, which abrogates the primary electrostatic attraction. In such scenarios, hydrogen bonding and π-π stacking become the predominant, albeit weaker, forces governing the interaction.

Diagram of the Interaction Mechanism

Caption: Key non-covalent forces in the this compound-histidine interaction.

Experimental Validation: A Multi-Pronged Approach

A combination of biophysical and computational techniques is necessary to fully characterize the interaction between this compound and histidine.

Isothermal Titration Calorimetry (ITC)